
Antiviral agent 25
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiviral agent 25 is a synthetic compound designed to inhibit the replication of viruses. It has shown broad-spectrum antiviral activity, making it a promising candidate for the treatment of various viral infections. This compound is particularly effective against enveloped viruses, which include many of the most clinically significant pathogens.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiviral agent 25 typically involves multiple steps, starting from readily available starting materials. The process includes the formation of key intermediates through reactions such as nucleophilic substitution, oxidation, and cyclization. The final product is obtained through purification techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, continuous flow systems, and automated purification processes. The industrial synthesis also focuses on minimizing waste and improving the overall efficiency of the production process.
化学反应分析
Types of Reactions
Antiviral agent 25 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antiviral properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.
科学研究应用
Antiviral agent 25 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of antiviral activity and the development of new antiviral agents.
Biology: Employed in research on viral replication and the interaction between viruses and host cells.
Medicine: Investigated for its potential use in the treatment of viral infections, including those caused by influenza, herpes, and coronaviruses.
Industry: Utilized in the development of antiviral coatings and materials for use in healthcare settings and public spaces.
作用机制
The mechanism of action of Antiviral agent 25 involves the inhibition of viral replication by targeting specific viral enzymes or proteins. This compound binds to the active site of these enzymes, preventing them from catalyzing essential steps in the viral life cycle. The molecular targets and pathways involved include:
Viral Polymerases: Enzymes responsible for the replication of viral genetic material.
Proteases: Enzymes that cleave viral polyproteins into functional units.
Entry Inhibitors: Compounds that prevent the virus from entering host cells by blocking receptor binding or fusion.
相似化合物的比较
Antiviral agent 25 is unique in its broad-spectrum activity and high potency against a wide range of viruses. Similar compounds include:
Remdesivir: A nucleoside analog that inhibits viral RNA polymerase.
Favipiravir: Another nucleoside analog that targets viral RNA polymerase.
Oseltamivir: An inhibitor of the influenza virus neuraminidase enzyme.
Compared to these compounds, this compound has shown superior efficacy in preclinical studies and a lower propensity for resistance development. This makes it a valuable addition to the arsenal of antiviral agents available for combating viral infections.
属性
分子式 |
C15H12FN3S |
|---|---|
分子量 |
285.3 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-N-methyl-2-phenyl-1,2,4-thiadiazol-5-imine |
InChI |
InChI=1S/C15H12FN3S/c1-17-15-18-14(11-7-9-12(16)10-8-11)19(20-15)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI 键 |
YBCTXELRRVXUMP-UHFFFAOYSA-N |
规范 SMILES |
CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


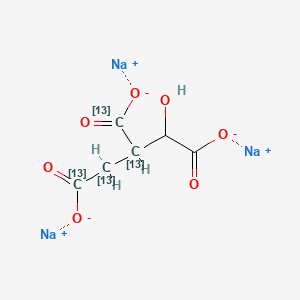

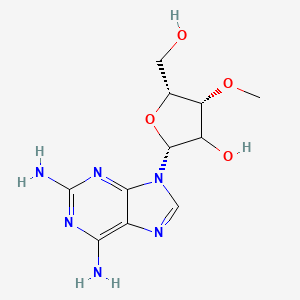
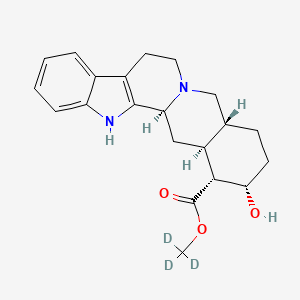

![[Lys3]-Bombesin](/img/structure/B12387792.png)

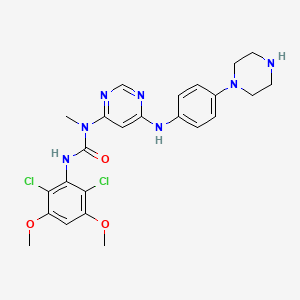

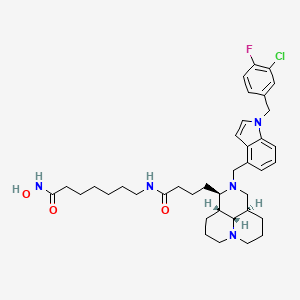

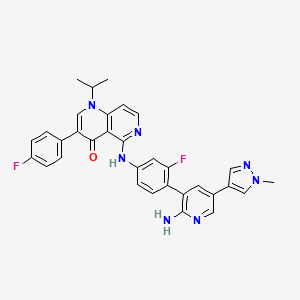

![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)
